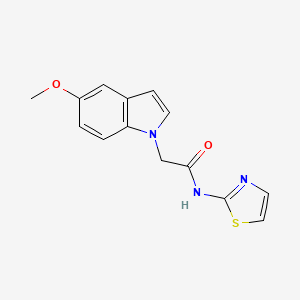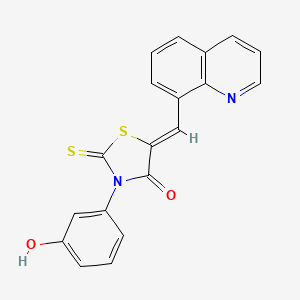
2-(5-methoxy-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using methanol and a suitable catalyst.
Thiazole Formation: The thiazole ring is formed by reacting a thioamide with a haloketone.
Acetamide Linkage: Finally, the indole and thiazole moieties are linked via an acetamide bond through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include 5-methoxyindole-2-carboxylic acid.
Reduction: Products may include 2-(5-methoxy-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)ethylamine.
Substitution: Products may include various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, while the thiazole ring can interact with metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyindole-2-carboxylic acid
- 2-(1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- 5-Methoxy-2-methyl-1H-indole
Uniqueness
2-(5-methoxy-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the methoxyindole and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O2S/c1-19-11-2-3-12-10(8-11)4-6-17(12)9-13(18)16-14-15-5-7-20-14/h2-8H,9H2,1H3,(H,15,16,18) |
InChI Key |
GKMLZRBKWGTJKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12192210.png)
![(4E)-5-(3-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12192214.png)
![4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B12192218.png)
![6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12192222.png)
![4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine](/img/structure/B12192227.png)
![3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B12192232.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12192237.png)

![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea](/img/structure/B12192263.png)
![4-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12192264.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B12192265.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12192273.png)
![N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12192277.png)
![6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B12192291.png)
